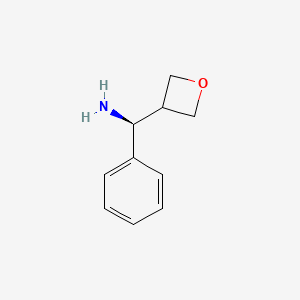

(S)-Oxetan-3-yl(phenyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(S)-oxetan-3-yl(phenyl)methanamine |

InChI |

InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m1/s1 |

InChI Key |

VZNUGGQHIQAFPE-SNVBAGLBSA-N |

Isomeric SMILES |

C1C(CO1)[C@@H](C2=CC=CC=C2)N |

Canonical SMILES |

C1C(CO1)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiopurity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. While enantiomers are indistinguishable in a standard achiral NMR experiment, their conversion into diastereomers allows for their differentiation and quantification. wikipedia.org This is because diastereomers possess different physical properties and, consequently, exhibit distinct NMR spectra. wikipedia.org

A primary method for determining the enantiomeric purity of chiral amines via NMR involves the use of chiral derivatizing agents (CDAs). wikipedia.org These are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, converting the enantiomeric pair into a pair of diastereomers. wikipedia.org

For a primary amine like (S)-Oxetan-3-yl(phenyl)methanamine, a commonly used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The acid chloride of (S)-MTPA would react with a racemic sample of Oxetan-3-yl(phenyl)methanamine to form two diastereomeric amides: (S,S) and (S,R). These diastereomers will have distinct chemical shifts for corresponding protons in the ¹H or ¹⁹F NMR spectrum. The integration of these non-equivalent signals allows for the precise calculation of the enantiomeric excess (ee). The ¹⁹F NMR is particularly useful due to its wide chemical shift range and the absence of background signals. frontiersin.orgnih.gov

Table 1: Illustrative ¹H NMR Data for Diastereomeric Amides Formed from a Chiral Amine and a CDA This table provides a hypothetical example based on principles of CDA analysis.

| Proton | Chemical Shift (ppm) - Diastereomer 1 ((R)-Amine-(S)-CDA) | Chemical Shift (ppm) - Diastereomer 2 ((S)-Amine-(S)-CDA) | Δδ (ppm) |

| Methine (CH-N) | 4.85 (m) | 4.95 (m) | 0.10 |

| OCH₃ (from CDA) | 3.52 (s) | 3.58 (s) | 0.06 |

| Aromatic (ortho) | 7.30-7.35 (m) | 7.38-7.43 (m) | ~0.08 |

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. rsc.orgacs.org These weak interactions, often involving hydrogen bonds or π-π stacking, create a chiral environment around the analyte, rendering the enantiomers magnetically non-equivalent. rsc.org This results in the splitting of NMR signals for the enantiomers.

This method is often faster and simpler than using CDAs because it involves simply mixing the analyte and the CSA in an NMR tube. rsc.org For an amine like this compound, suitable CSAs could include BINOL (1,1'-bi-2-naphthol) derivatives or chiral acids. rsc.org The choice of solvent is crucial, as non-polar solvents like CDCl₃ typically lead to better separation of signals. rsc.org

Table 2: Example of ¹H NMR Signal Splitting Using a Chiral Solvating Agent This table illustrates the principle with data for a generic primary amine interacting with a CSA.

| Analyte Proton | Chemical Shift (ppm) - (R)-Enantiomer Complex | Chemical Shift (ppm) - (S)-Enantiomer Complex | Enantiodifferentiation (Δδ in Hz at 500 MHz) |

| Methine (CH-N) | 5.10 | 5.14 | 20 |

| Aromatic (ortho) | 7.28 | 7.31 | 15 |

| Oxetane (B1205548) CH₂ | 4.65 | 4.68 | 15 |

In a chiral molecule, protons that are chemically equivalent in an achiral environment can become non-equivalent, or "diastereotopic". masterorganicchemistry.commasterorganicchemistry.com This is particularly relevant for CH₂ groups located near a stereocenter. In this compound, the four protons of the two CH₂ groups in the oxetane ring are diastereotopic.

Specifically, the two protons on C2 (and C4) of the oxetane ring are diastereotopic because of their fixed spatial relationship to the chiral center at the benzylic carbon. One proton is cis to the phenyl-bearing substituent on C3, while the other is trans. This magnetic non-equivalence means they will appear as separate signals in the ¹H NMR spectrum, typically as part of a complex multiplet system (e.g., two doublets of doublets), rather than a simple triplet. oup.com Analysis of these couplings and chemical shifts can provide valuable conformational information about the molecule. oup.comacs.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. hebmu.edu.cn

For this compound, the phenyl group acts as the primary chromophore. The chiral environment imposed by the stereocenter causes the molecule to produce a characteristic CD spectrum with positive or negative bands (Cotton effects). The absolute configuration is typically assigned by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated using computational methods like time-dependent density functional theory (TD-DFT). nih.gov An excellent match between the experimental and the calculated spectrum for the (S)-enantiomer provides strong evidence for that absolute configuration.

Table 3: Representative Circular Dichroism Data for a Chiral Phenylmethanamine Derivative This table presents hypothetical data illustrating the expected output from a CD analysis.

| Transition | Wavelength (nm) | Sign of Cotton Effect (Experimental) | Sign of Cotton Effect (Calculated for S-config) | Conclusion |

| ¹Lₐ (π→π) | ~220 | Positive (+) | Positive (+) | Consistent |

| ¹Lₑ (π→π) | ~265 | Negative (-) | Negative (-) | Consistent |

X-ray Crystallography for Stereochemical Confirmation

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a molecule. caltech.edu It provides an unambiguous three-dimensional map of the atoms in the solid state. nsf.govresearchgate.net

If this compound can be obtained as a high-quality single crystal, X-ray diffraction analysis can directly reveal its structure and confirm the 'S' configuration at the chiral center. For amines that are oils or difficult to crystallize, a common strategy is to form a salt with an enantiomerically pure chiral acid (e.g., tartaric acid or a camphor-sulfonic acid). The resulting diastereomeric salt often has a higher propensity to crystallize. The structure of the resulting crystal reveals the relative stereochemistry between the amine and the known acid, thereby allowing for the assignment of the amine's absolute configuration. caltech.edu

Table 4: Example of Crystallographic Data for a Chiral Organic Salt This table shows typical parameters reported in a crystallographic analysis.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄NO⁺ · C₄H₅O₆⁻ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (chiral) |

| a, b, c (Å) | 8.12, 12.34, 15.67 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

A Flack parameter close to zero for a known configuration of the co-former confirms the absolute configuration of the analyte.

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used methods for determining the enantiomeric excess (ee) of a chiral compound. These methods rely on the physical separation of the two enantiomers.

The separation is achieved by using a chiral stationary phase (CSP). A CSP is a solid support that has been modified with an enantiomerically pure chiral selector. As the racemic mixture of the analyte passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes of varying stability. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the enantiomeric ratio of the mixture. For primary amines, polysaccharide-based CSPs are often effective. researchgate.net

Table 5: Illustrative Chiral HPLC Separation Data This table provides a hypothetical example of a chiral HPLC result.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-Oxetan-3-yl(phenyl)methanamine | 10.5 | 1.5 |

| This compound | 12.8 | 98.5 |

| Result | 97% ee |

Time-Resolved Spectroscopic Techniques for Intermediate Characterization

The elucidation of reaction mechanisms, particularly those involving short-lived intermediates, is a significant challenge in synthetic and photochemistry. For a chiral molecule like this compound, understanding the dynamics of its formation or subsequent reactions is crucial for controlling stereochemistry and optimizing reaction pathways. Time-resolved spectroscopic techniques are indispensable tools for probing these transient species, providing insights into their electronic structure, kinetics, and transformation pathways on timescales ranging from femtoseconds to microseconds. While direct experimental data on the time-resolved spectroscopy of this compound is not extensively available in the public domain, we can infer the application and potential findings based on studies of analogous oxetane and phenyl-containing systems.

The photochemical behavior of oxetanes, often involving a retro-Paternò-Büchi reaction, is a prime area where time-resolved spectroscopy has been effectively applied. nih.gov Such studies on related oxetane derivatives have revealed the involvement of excited singlet and triplet states as key intermediates. nih.govbohrium.comrsc.org For instance, upon photoexcitation, an oxetane ring can undergo cleavage through either a C-C or C-O bond scission, leading to the formation of carbonyl compounds and olefins. nih.gov The nature of the intermediates and the preferred cleavage pathway are often dependent on the spin state of the excited molecule (singlet or triplet).

Femtosecond transient absorption spectroscopy is a powerful technique to monitor the initial events following photoexcitation. rsc.org For a molecule like this compound, excitation of the phenyl chromophore would likely lead to the formation of an initial excited singlet state (S1). This species is typically very short-lived, decaying on the picosecond timescale through various channels, including intersystem crossing (ISC) to the triplet state (T1) or fluorescence. The transient absorption spectrum of the S1 state would be characterized by broad absorption bands.

Nanosecond transient absorption spectroscopy can then be employed to study the longer-lived triplet state. The T1 state of aromatic ketones, which are structurally related to the phenylmethanamine moiety, is often readily observable and can have a lifetime extending into the microsecond range. The quenching of this triplet state by various reactants can be monitored to determine reaction rate constants. In the context of a potential photochemical reaction involving this compound, the triplet state could be a key intermediate leading to product formation.

To illustrate the type of data obtained from such experiments, the following tables present hypothetical yet plausible transient spectroscopic data for intermediates that could be involved in the photochemistry of this compound, based on findings for analogous compounds. nih.govresearchgate.netrsc.org

Table 1: Hypothetical Femtosecond Transient Absorption Data for Photoexcited this compound in Acetonitrile

| Time Delay (ps) | Transient Species | Absorption Maxima (λ_max, nm) | Key Observations |

| 1 | Excited Singlet State (S₁) | 420, 550 | Broad absorption features appearing immediately after the laser pulse. |

| 10 | Excited Singlet State (S₁) / Triplet State (T₁) | 420 (decaying), 380 (rising) | Decay of the S₁ state and concomitant rise of the T₁ state, indicating intersystem crossing. |

| 100 | Triplet State (T₁) | 380 | The S₁ absorption has fully decayed, leaving the characteristic absorption of the T₁ state. |

Table 2: Hypothetical Nanosecond Transient Absorption Data for the Triplet State of this compound

| Time Delay (µs) | Transient Species | Absorption Maxima (λ_max, nm) | Lifetime (τ, µs) | Quenching Rate Constant (k_q, M⁻¹s⁻¹) with Quencher X |

| 0.1 | Triplet State (T₁) | 380 | 2.5 | 1.2 x 10⁹ |

| 1.0 | Triplet State (T₁) | 380 | - | - |

| 5.0 | Ground State | - | - | - |

In these hypothetical scenarios, the data would allow for the construction of a detailed photochemical mechanism. The femtosecond data reveals the ultrafast dynamics of excited state formation and decay, while the nanosecond data provides information on the reactivity of the longer-lived triplet state. By identifying and characterizing these transient intermediates, a deeper understanding of the reaction landscape of this compound can be achieved, paving the way for more controlled and efficient synthetic applications.

Mechanistic Investigations and Computational Chemistry Studies

Reaction Mechanism Elucidation for Chiral Amine Formation

The formation of a chiral amine such as (S)-Oxetan-3-yl(phenyl)methanamine can be achieved through several synthetic strategies, including the asymmetric reductive amination of a ketone, nucleophilic ring-opening of an oxetane (B1205548), or catalytic amination reactions. The elucidation of the precise reaction mechanisms is fundamental to optimizing reaction conditions and achieving high stereoselectivity.

Mechanistic studies, often combining experimental evidence with computational modeling, focus on identifying key intermediates and transition states within a catalytic cycle. For instance, in the synthesis of chiral 1,2-diamines, proposed mechanisms can involve the ring-opening of aziridines, hydroamination of allylic amines, or diamination of olefins. rsc.org Similarly, in aza-Michael reactions, the catalytic cycle is proposed to involve the generation of an active complex through hydrogen bonding between a catalyst and an amine, followed by a stereocontrolled addition to an electrophile. beilstein-journals.org In the context of forming the title compound, a likely pathway is the asymmetric reductive amination of oxetan-3-one with ammonia (B1221849) or an ammonia equivalent in the presence of a chiral catalyst, followed by reaction with a phenyl group source, or the reaction of 3-amino-oxetane with a phenyl electrophile. nih.gov Another plausible route involves the asymmetric ring-opening of a prochiral oxetane with an amine nucleophile, a reaction class that has been explored with chiral phosphoric acid catalysts. acs.orgresearchgate.net

Computational studies on related systems, such as the redox-annulation of cyclic amines, have provided detailed mechanistic insights, implicating intermediates like ammonium (B1175870) nitronates and identifying rate-determining steps, such as the elimination of acetic acid in one studied case. nih.gov These types of detailed mechanistic investigations are critical for understanding and controlling the formation of complex chiral amines.

Transition state (TS) analysis is a cornerstone of mechanistic chemistry, providing a molecular-level picture of the highest-energy point along a reaction coordinate, which ultimately governs the reaction rate and selectivity. Computational methods, particularly Density Functional Theory (DFT), are extensively used to locate and characterize these transient structures.

In catalytic cycles leading to chiral products, the stereochemical outcome is determined by the energy difference between the diastereomeric transition states. For example, in the stereoselective ring-opening of fluorinated oxetanes, transition state calculations were performed to compare the energies of transition states leading to different diastereoisomers. acs.orgbohrium.com Intrinsic reaction coordinate (IRC) calculations are then used to confirm that the located transition state correctly connects the reactants and products on the potential energy surface. nih.govacs.org

For the formation of this compound, a hypothetical catalytic cycle, such as an iridium-catalyzed reductive coupling, would involve several transition states. nih.gov Analysis of these would reveal the origins of enantioselectivity, likely stemming from non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate, catalyst, and reagents in the diastereomeric transition states. In the biosynthesis of paclitaxel (B517696), which contains an oxetane ring, DFT calculations have been used to explore the transition states and support the role of an enzyme-catalyzed epoxidation as a key step in the oxetane ring's formation. researchgate.net This highlights how transition state analysis can unravel complex biological and chemical catalytic cycles.

The selection of the catalyst and its associated ligands is paramount for achieving high stereocontrol in asymmetric synthesis. Chiral catalysts create a chiral environment that forces the reaction to proceed through one of two diastereomeric transition states, leading to an excess of one enantiomer.

In reactions analogous to the synthesis of this compound, various catalytic systems have proven effective:

Chiral Phosphoric Acids: These Brønsted acids have been used in the asymmetric ring-opening of 3-substituted oxetanes with aromatic amines, demonstrating their ability to control stereochemistry. acs.org

Thiourea and Squaramide Catalysts: These organocatalysts, which operate through hydrogen bonding, have been successfully employed in the asymmetric synthesis of α-oxetanyl tertiary alkyl halides, showcasing their utility in creating chiral centers adjacent to an oxetane ring. nih.gov

Transition Metal Complexes: Palladium complexes with chiral ligands are widely used for asymmetric allylic aminations. rsc.orgbeilstein-journals.org For instance, a chiral oxamide–phosphine (B1218219) (COAP) ligand was developed for palladium-catalyzed reactions, where coordination of both the phosphine and a carbonyl group to the metal was crucial for high regio- and enantiocontrol. rsc.org Similarly, iridium complexes with chiral phosphine ligands like tol-BINAP have been used for the enantioselective reductive coupling of oxetanone. nih.gov

The ligand's structure dictates the three-dimensional space around the metal center, influencing substrate approach and stabilizing the preferred transition state. For example, the trans influence of different groups on a palladium(II) center can affect ligand coordination and the stability of the catalytic complex, thereby impacting enantioselectivity. us.es NMR titration studies and quantum chemical calculations have corroborated that interactions like two-point hydrogen bonding between a catalyst and substrate are responsible for chiral recognition and efficient kinetic resolution. nih.gov

Table 1: Catalyst Performance in the Enantioselective Iridium-Catalyzed Reductive Coupling of Oxetanone Data sourced from analogous reactions demonstrating ligand effects on stereocontrol.

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 1 | (S)-tol-BINAP | 61 | 99 | nih.gov |

| 2 | (S)-BINAP | 55 | 98 | nih.gov |

| 3 | (S)-SegPhos | 48 | 97 | nih.gov |

| 4 | (R,R)-Me-DuPhos | 35 | 85 | nih.gov |

Computational Modeling of Oxetane Ring Reactivity and Stereoselectivity

The oxetane ring is a strained four-membered ether that combines the stability of a motif suitable for medicinal chemistry with the reactivity of an intermediate for synthesis. acs.orgbeilstein-journals.org Its reactivity is influenced by ring strain (106 kJ/mol), which is slightly less than that of an epoxide but significantly more than that of tetrahydrofuran (B95107) (THF). researchgate.net This strain facilitates ring-opening reactions, which are a common strategy for functionalization. researchgate.net

Computational modeling provides invaluable insights into the electronic structure and reactivity of the oxetane ring. The inductive electron-withdrawing effect of the oxygen atom is significant, propagating through the sigma framework to the 3-position. nih.gov This electronic feature can influence the pKa of adjacent functional groups and affect the regioselectivity of ring-opening reactions. nih.gov For instance, upon activation with an acid, 3-amido oxetanes can undergo intramolecular ring-opening to form oxazolines. nih.gov Computational studies have been used to model the ring expansion of epoxides to oxetanes, showing the reaction proceeds via an SN2 transition structure and is sensitive to substitution patterns. acs.org Similarly, unexpected isomerizations of oxetane-carboxylic acids have been rationalized through DFT calculations, which suggest an intramolecular acyl-transfer pathway without the need for an external catalyst. acs.org

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organic reactions. It offers a good balance between accuracy and computational cost, making it suitable for analyzing complex molecular systems and reaction pathways. researchgate.net

In the context of oxetane chemistry, DFT calculations are applied to:

Determine Reaction Energetics: Calculating the free energy profiles of reaction pathways allows for the identification of intermediates and the rate-determining step. nih.govresearchgate.net DFT has been used to study the mechanism of oxetane ring formation in paclitaxel biosynthesis, with calculations supporting an enzyme-catalyzed epoxidation followed by ring closure. researchgate.net

Analyze Transition States: Locating and characterizing transition state structures helps to explain the origins of regio- and stereoselectivity. acs.orgrsc.org For example, in the ring-opening of fluorinated oxetanes, DFT calculations revealed that destabilizing electrostatic interactions direct the reaction pathway, explaining the observed stereoselectivity. acs.org

Investigate Reaction Mechanisms: DFT can be used to compare different plausible mechanisms. Studies on the ring-opening polymerization of oxetane cations used DFT to show that the reaction proceeds by the oxygen atom of one oxetane attacking a carbon atom of an oxetane cation, with a very low activation energy for the initial step. rsc.org

These computational insights are crucial for rationalizing experimental observations and for the predictive design of new reactions and catalysts.

Table 2: Calculated Free Energy Barriers (ΔG‡) for Key Mechanistic Steps in Analogous Reactions

| Reaction System | Mechanistic Step | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Paclitaxel Biosynthesis | Oxetane Ring Formation | DFT | Barrier-free from intermediate | researchgate.net |

| Redox-Annulation of Tetrahydroisoquinoline | Rate-Determining Acetic Acid Elimination | DFT (SMD/M06-2X) | 30.5 | nih.gov |

| Ring Expansion of Epoxide | Epoxide to Oxetane | DFT (MP2) | 13-17 | acs.org |

While DFT is excellent for studying static structures and reaction paths, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, which is particularly important in biocatalysis. nih.gov Enzymes are not static entities; their flexibility and conformational changes are often integral to their catalytic function.

MD simulations are used to:

Sample Enzyme Conformations: By simulating the movement of atoms over time, MD can generate an ensemble of structures representing the dynamic nature of the enzyme-substrate complex. nih.govyoutube.com

Study Substrate Binding and Product Release: MD can model how a substrate enters the active site and how the product exits, providing insights into factors that may limit turnover.

Provide Starting Structures for QM/MM Calculations: Structures (snapshots) from an MD trajectory are often used as the starting points for higher-level Quantum Mechanics/Molecular Mechanics (QM/MM) calculations of the reaction mechanism. nih.govnih.gov This approach accounts for the dynamic fluctuations of the protein environment.

For the synthesis of chiral amines, transaminases are a key class of enzymes. mdpi.com An MD simulation of a transaminase with a precursor to this compound could reveal crucial enzyme-substrate interactions, conformational changes required for catalysis, and the role of the protein scaffold in creating a chiral pocket that enforces stereoselectivity. mdpi.com

In Silico Studies for Catalyst and Enzyme Design and Optimization

In silico (computational) methods are increasingly being used not just to understand existing chemical and biological systems but also to design new and improved ones. By providing a detailed understanding of reaction mechanisms and the principles of molecular recognition, computational studies can guide the rational design of more efficient and selective catalysts and enzymes. nih.govnih.gov

The design process often involves a feedback loop between computation and experiment. For instance, understanding the mechanism of an existing catalyst can reveal its limitations. nih.gov Computational chemists can then propose modifications—such as altering ligand sterics or electronics—to overcome these limitations. DFT calculations can be used to screen potential new ligands or catalyst variants virtually, predicting their potential effectiveness before they are synthesized in the lab. rsc.org This approach was implicitly used in the development of chiral oxamide-phosphine ligands, where the strategic placement of different coordinating groups was key to success. rsc.org

In biocatalysis, computational tools are central to protein engineering. chemrxiv.org Understanding the reaction mechanism within an enzyme's active site allows researchers to identify key amino acid residues. nih.gov Site-directed mutagenesis can then be performed to alter these residues. For example, if an MD simulation suggests a steric clash is preventing an ideal substrate from binding, a bulky amino acid might be replaced with a smaller one. QM/MM simulations can then predict the effect of this mutation on the reaction's energy barrier, guiding the engineering effort toward creating a more effective biocatalyst for a specific transformation, such as the synthesis of a high-value amine-containing pharmaceutical. mdpi.com

Applications As a Chiral Building Block in Complex Molecular Construction

Integration into Advanced Synthetic Scaffolds and Molecular Architectures

The incorporation of the oxetane (B1205548) motif, particularly through building blocks like (S)-Oxetan-3-yl(phenyl)methanamine, has become a significant strategy in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, is prized for its ability to increase the sp³ character of a molecule. This increased three-dimensionality can lead to improved aqueous solubility and provides access to novel chemical space. nih.gov

The compact and polar nature of the oxetane scaffold allows it to be strategically placed within a molecule to block metabolically labile sites or introduce steric bulk without significantly increasing molecular weight or lipophilicity. nih.gov More than half of the oxetane-containing structures in drug development are amino-oxetanes, where the oxetane motif serves to modulate the basicity of the amine. nih.gov The 3-substituted pattern, as seen in this compound, is common due to its greater stability and synthetic accessibility. nih.gov

Stereoselective Derivatization Reactions of this compound

The chiral nature of this compound makes it a valuable precursor for a variety of stereoselective derivatization reactions. The amine group provides a reactive handle for functionalization, while the adjacent stereocenter directs the stereochemical outcome of subsequent transformations. This allows for the synthesis of a wide range of enantiomerically pure compounds with diverse functionalities.

Enabling Molecular Diversity and Chemical Space Exploration through Oxetane-Amine Scaffolds

The use of oxetane-amine scaffolds, including derivatives of this compound, is a powerful tool for expanding molecular diversity and exploring new areas of chemical space. nih.gov The development of modular and scalable synthetic methods for constructing oxetane-containing compounds has been a key focus. enamine.net For instance, a two-step method starting from the commercially available oxetan-3-one allows for the synthesis of a wide variety of amino-oxetanes. enamine.net This process involves the formation of an amine-benzotriazole intermediate, which then reacts with various organometallic reagents to produce the desired amino-oxetane derivatives in good to high yields. enamine.net Such methods facilitate the creation of libraries of diverse molecules for screening in drug discovery programs.

Use in the Synthesis of Chiral Heterocycles (e.g., Dihydrobenzoxazines, Tetrahydrothiophenes, Tetrahydroselenophenes)

The unique reactivity of the oxetane ring in this compound and related compounds can be harnessed for the synthesis of other chiral heterocyclic systems. The ring strain of the oxetane can drive ring-opening reactions, which, when coupled with intramolecular cyclizations, can lead to the formation of larger, more complex heterocyclic structures. This strategy provides access to a variety of valuable chiral scaffolds for further synthetic elaboration.

Role as a Chiral Ligand or Organocatalyst in Asymmetric Catalysis

Chiral amines derived from oxetanes have shown potential as ligands in asymmetric catalysis. The defined stereochemistry and the presence of both a nitrogen and an oxygen atom allow these molecules to coordinate to metal centers and create a chiral environment. This can influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The development of novel oxetane-based building blocks is an active area of research to expand the toolbox of chiral ligands and organocatalysts. nih.govenamine.net

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways for Chiral Oxetanyl Amines

The chemical industry, particularly the pharmaceutical sector, is under increasing pressure to adopt greener and more sustainable manufacturing processes. nih.gov This involves designing synthetic routes that are not only efficient in yield but also in their use of resources, minimizing waste and environmental impact. The concept of atom economy—maximizing the incorporation of atoms from reactants into the final product—is a central tenet of this approach. nih.gov

Future research is intensely focused on developing sustainable methods for producing chiral amines, including oxetane-containing structures. hims-biocat.eu A primary strategy is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. nih.govnih.gov

Key Biocatalytic Approaches:

Transaminases (TAs): These enzymes are increasingly used for the synthesis of chiral amines. mdpi.com An engineered transaminase was pivotal in the development of a greener, more efficient synthesis of the antidiabetic drug Sitagliptin. mdpi.com This approach could be adapted for oxetanyl ketones, converting them directly into the desired chiral amines with high enantiomeric excess.

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source, offering a highly atom-economical route to chiral amines. nih.govnih.gov

Redox-Neutral Cascades: Researchers have developed multi-enzyme cascades that combine oxidation and amination steps. For instance, an alcohol can be oxidized to a ketone intermediate by an alcohol dehydrogenase, which is then asymmetrically aminated by an amine dehydrogenase in the same pot. hims-biocat.eu This mimics nature's efficiency and avoids the isolation of intermediates.

These enzymatic routes offer significant advantages over traditional chemical methods, which often rely on harsh reagents, protecting groups, and multiple steps, leading to higher waste generation as measured by the E-factor (environmental factor). nih.gov

| Synthetic Strategy | Description | Advantages | Challenges |

| Biocatalytic Amination | Use of enzymes like transaminases or amine dehydrogenases to convert a ketone precursor to a chiral amine. nih.govmdpi.com | High stereoselectivity (>99% ee), mild reaction conditions (room temp, aqueous media), reduced waste. hims-biocat.eu | Enzyme stability, substrate scope limitations, and cost of cofactors. mdpi.com |

| Atom-Economical Cycloadditions | [2+2] cycloaddition reactions, such as the Paternò-Büchi reaction, to form the oxetane (B1205548) ring in a single, atom-efficient step. beilstein-journals.orgbeilstein-journals.org | High atom economy, direct formation of the core structure. nih.gov | Control of regioselectivity and stereoselectivity can be difficult. |

| Catalytic Direct Amination | Direct conversion of oxetanyl alcohols to amines using ammonia in the presence of a reusable metal catalyst (e.g., Ruthenium). google.com | Reduces the number of synthetic steps (e.g., conversion to a leaving group). | Often requires high pressure and temperature. |

Novel Catalytic Systems for Enhanced Stereoselectivity and Substrate Scope

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different enantiomers can have vastly different biological effects. hims-biocat.eu For chiral amines like (S)-Oxetan-3-yl(phenyl)methanamine, achieving high enantioselectivity is a critical challenge. Research is focused on discovering new catalysts that can not only provide this control but also work effectively across a broader range of substrates.

Emerging Catalytic Platforms:

Asymmetric Metal Catalysis: Chiral metal complexes are powerful tools for asymmetric synthesis. For instance, chiral copper(II) complexes have been used for the catalytic asymmetric synthesis of oxetanes from silyl (B83357) enol ethers and trifluoropyruvate with excellent enantioselectivity. beilstein-journals.orgbeilstein-journals.orgnih.gov Similarly, rhodium-catalyzed C-H insertion reactions represent a direct, though sometimes less selective, route to functionalized products. nih.gov

Organocatalysis: Chiral Brønsted acids have emerged as a promising class of organocatalysts for stereoselective reactions, including the synthesis of oxetane derivatives under mild conditions. acs.org These small organic molecules avoid the use of potentially toxic and expensive metals.

Photocatalysis: Light-mediated reactions offer unique pathways for bond formation. Chiral iridium photocatalysts have been employed in enantioselective Paternò-Büchi reactions to construct oxetane rings. beilstein-journals.orgnih.gov More recently, photocatalytic methods have been developed for oxetane synthesis via alcohol C-H functionalization, creating new synthetic possibilities. acs.orgnih.gov

The development of these novel catalytic systems is crucial for expanding the library of accessible chiral oxetanyl amines, allowing for systematic exploration of structure-activity relationships in drug discovery programs.

Advanced Strategies for Oxetane Functionalization and Ring Transformations

The oxetane ring, while providing valuable physicochemical properties, is a strained four-membered heterocycle. acs.org This inherent ring strain can be strategically exploited for further chemical transformations, allowing the oxetane to serve as a versatile synthetic intermediate. acs.org Advanced strategies focus on both functionalizing the intact ring and using it as a precursor for other cyclic or acyclic structures.

Key Functionalization and Transformation Strategies:

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation that avoids pre-functionalized substrates. Recent advances have enabled the synthesis of spirocyclic oxetanes through the functionalization of C-H bonds in alcohols, demonstrating the power of this approach for creating complex three-dimensional structures. acs.orgnih.gov

Metalation: The oxetane ring can be directly metalated (e.g., via lithiation), creating a nucleophilic center that can react with various electrophiles to install new substituents. acs.org

Ring-Opening Reactions: The strain of the oxetane ring facilitates its opening by nucleophiles. This reactivity can be harnessed to synthesize other important structures. For example, catalytic hydrogenolysis of a chiral oxetane derivative can lead to an optically active aminoalcohol, which can then be cyclized to form other heterocyles like pyrrolidines. researchgate.net

Ring Expansions and Contractions: Oxetanes can be synthesized via the ring expansion of smaller rings like epoxides. nih.govacs.org Conversely, they can undergo transformations that lead to different ring systems, expanding their utility as synthetic building blocks.

A comprehensive understanding of the oxetane core's stability under various reaction conditions is essential for designing multi-step syntheses. Studies have mapped the tolerance of the oxetane moiety to over 40 common transformations, including oxidation, reduction, C-C bond formation, and hydrolysis, providing a valuable roadmap for synthetic chemists. rsc.org

Expanding the Scope of Oxetane-Containing Chiral Amines as Versatile Building Blocks

The limited availability of diverse oxetane-containing building blocks has historically restricted their application in medicinal chemistry. nih.gov The synthesis of novel chiral amines like this compound is part of a broader effort to expand the chemical toolbox available to drug designers. These building blocks are increasingly in demand as they offer a reliable way to introduce the beneficial properties of the oxetane motif—such as improved solubility, metabolic stability, and three-dimensionality—into drug candidates. enamine.netenamine.net

The development of robust and scalable synthetic protocols for a wide array of substituted oxetanes is a key objective. rsc.org By creating a larger library of these building blocks, chemists can:

Incorporate them into the total synthesis of complex natural products. eurjchem.com

Rapidly generate analogs of lead compounds in drug discovery campaigns to fine-tune their pharmacological profiles.

Explore new chemical space by combining the oxetane motif with other important pharmacophores.

The availability of building blocks like methyleneoxetanes, 3-amino-oxetanes, and oxetan-3-one allows for the construction of more complex oxetane-containing molecules through well-established reactions like reductive amination. nih.govenamine.net As the diversity of these foundational structures grows, so too will the prevalence and impact of the oxetane ring in modern chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.